2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
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Description
2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H12F3N3O3 and its molecular weight is 387.318. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Structural Characterization
One of the primary areas of research related to compounds with complex cyclic structures involves the development of efficient synthetic methods and the characterization of their crystal structures. For instance, the three-component condensation for synthesizing ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo structures has been explored, highlighting productive synthesis methods and the use of single-crystal X-ray diffraction (XRD) for structural determination (Magerramov et al., 2010). Such methodologies are crucial for advancing the synthesis of complex molecules and for understanding their structural properties, which are essential for determining potential applications in various fields, including materials science and pharmaceuticals.
Potential Pharmacological Applications
Research on structurally similar compounds has also investigated their potential pharmacological applications. The synthesis of analogs and derivatives of known bioactive structures, such as those related to acetamides and oxadiazines, often aims to discover new therapeutic agents. For example, the development of environmental-friendly syntheses for compounds with potential analgesic and antipyretic properties has been reported, showcasing the interest in such compounds for drug design and discovery (Reddy et al., 2014). Although direct references to the specific compound are not available, these studies underscore the broader interest in exploring the pharmacological potentials of novel synthetic compounds.
Properties
IUPAC Name |
2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3/c20-19(21,22)11-5-7-12(8-6-11)24-15(26)9-25-10-23-16-13-3-1-2-4-14(13)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVPHMNNSLHLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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